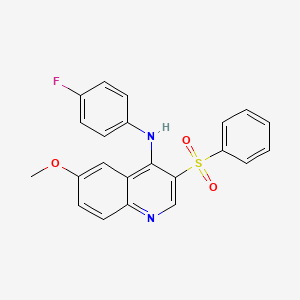

3-(benzenesulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine

Description

3-(Benzenesulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine (Compound ID: C769-1802) is a quinoline derivative with a molecular formula of C22H17FN2O3S and a molecular weight of 408.45 g/mol . The compound is non-chiral (achiral), simplifying its synthetic and analytical handling. Its Smiles notation (COc1ccc2c(c1)c(c(cn2)S(=O)(=O)c1ccccc1)Nc1ccc(cc1)F) highlights structural features: a quinoline core substituted with a methoxy group at position 6, a benzenesulfonyl group at position 3, and a 4-fluorophenylamine at position 4 .

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN2O3S/c1-28-17-11-12-20-19(13-17)22(25-16-9-7-15(23)8-10-16)21(14-24-20)29(26,27)18-5-3-2-4-6-18/h2-14H,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPHJWYZUPYHJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(benzenesulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis or the Friedländer synthesis.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Sulfonylation: The phenylsulfonyl group is introduced through sulfonylation reactions using reagents like benzenesulfonyl chloride.

Chemical Reactions Analysis

3-(benzenesulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and methoxy groups.

Scientific Research Applications

3-(benzenesulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Biology: The compound is used in biological studies to understand its effects on various cellular processes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Selected Quinoline Derivatives

Key Observations :

- Lipophilicity : The target compound (logP = 4.56) is slightly less lipophilic than C769-1662 (logP = 4.67), likely due to the latter’s chloro substituent enhancing hydrophobic interactions .

- Aqueous Solubility (logSw): The target’s logSw (-4.27) suggests poor water solubility, a common trait in sulfonyl-containing quinolines. C769-1662 exhibits even lower solubility (-4.80), attributed to its chloro and methoxybenzyl groups .

- In contrast, NQ15’s nitro group (stronger electron-withdrawing) may confer higher reactivity .

Pharmacological and Functional Comparisons

Antibacterial Activity

Compound 7 () demonstrated potent antibacterial activity , with structural features (chloro, fluorophenyl, and methoxy groups) contributing to membrane penetration and target binding . The target compound’s benzenesulfonyl group may similarly enhance interactions with bacterial enzymes (e.g., DNA gyrase), though specific data are unavailable .

GLUT4 Modulation ()

The 4-fluorophenyl group in the target compound may similarly interact with glucose transporters, warranting further investigation .

Biological Activity

3-(benzenesulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structure includes a quinoline core, which is known for its diverse biological activities. The presence of the benzenesulfonyl group and the methoxy substituent enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to:

- Inhibit Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways, such as kinases and proteases, which are crucial for cancer cell proliferation and survival.

- Modulate Receptor Activity : It can act as a modulator for certain receptors, potentially impacting signaling pathways related to inflammation and immune response.

- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity, making it a candidate for further investigation in treating infections.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating significant potency.

- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound leads to an increase in apoptotic cells, suggesting that it triggers programmed cell death in cancerous cells.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound:

- Bacterial Inhibition : The compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were found to be between 10 and 30 µg/mL against tested strains like Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antimicrobial activity is hypothesized to result from disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-fluorobenzyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine | Additional methoxy group | Enhanced anticancer activity |

| N-(4-fluorobenzyl)-6-methyl-3-(phenylsulfonyl)quinolin-4-amine | Methyl instead of methoxy | Altered reactivity and lower potency |

| 6-ethoxy-N-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4-amine | Ethoxy group | Improved solubility but reduced bioactivity |

This table illustrates how variations in functional groups can significantly influence the biological activity and pharmacokinetic properties of quinoline derivatives.

Case Study 1: Anticancer Efficacy

In a controlled study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. The study concluded that this compound could be a promising lead for developing new anticancer agents.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays demonstrated that the compound effectively inhibited growth in multiple bacterial strains. The results suggested a potential role for this compound in treating bacterial infections resistant to conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.